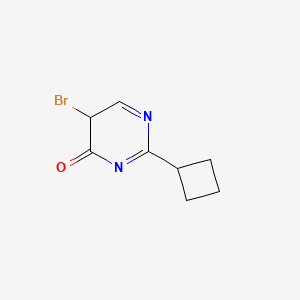
7-methyl-4,5-dihydro-3H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Methylxanthine can be synthesized through various methods. One approach involves the reaction between 4-amino-1-methylimidazole-5-carboxamide and diethyl carbonate . Another method utilizes a mixed-culture biocatalytic process involving engineered Escherichia coli strains. These strains are designed to convert caffeine to 7-methylxanthine under optimal conditions, achieving high yields and purity .
Industrial Production Methods
Industrial production of 7-methylxanthine often employs biocatalytic processes due to their efficiency and environmental friendliness. For example, a biocatalytic process using metabolically engineered Escherichia coli strains has been developed to produce 7-methylxanthine from theobromine. This method operates at 30°C and atmospheric pressure, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 7-methylxanthine include diethyl carbonate and specific enzymes from engineered microbial strains. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and purity .
Major Products Formed
The major products formed from the reactions involving 7-methylxanthine include various methylxanthine derivatives, which are used in different scientific and industrial applications .
Applications De Recherche Scientifique
7-Methylxanthine has a wide range of scientific research applications:
Mécanisme D'action
7-Methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This antagonism leads to increased alertness and wakefulness, improved cognitive function, and reduced fatigue . Additionally, it inhibits phosphodiesterase enzymes, which play a role in various physiological processes .
Comparaison Avec Des Composés Similaires
7-Methylxanthine is similar to other methylxanthines, such as caffeine, theobromine, and theophylline. it is unique in its specific applications and effects:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulating effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Theophylline: Used primarily for its bronchodilator properties in treating respiratory conditions
These compounds share a common xanthine structure but differ in their specific effects and applications, making 7-methylxanthine a valuable compound for targeted research and therapeutic uses.
Propriétés
Formule moléculaire |
C6H8N4O2 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
7-methyl-4,5-dihydro-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H8N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2-4H,1H3,(H2,8,9,11,12) |
Clé InChI |
RVNBZBLNDMYZEV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2C1C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


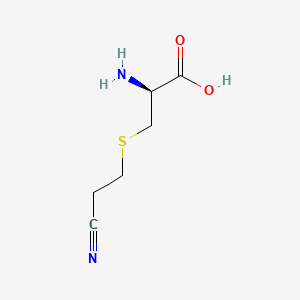
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
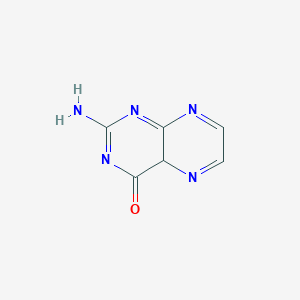
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
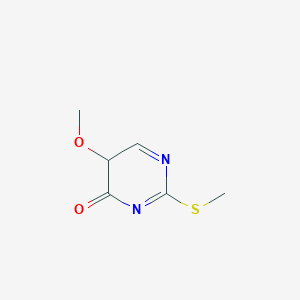
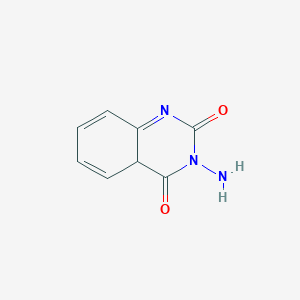

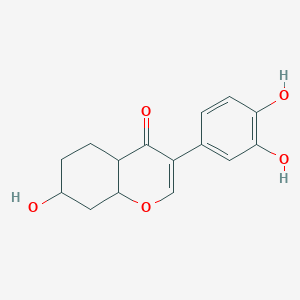

![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)
